

# Application Note: <sup>13</sup>C NMR Analysis of 7-oxo-7-(3-phenoxyphenyl)heptanoic acid

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## Compound of Interest

Compound Name: 7-oxo-7-(3-phenoxyphenyl)heptanoic Acid

Cat. No.: B1365155

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## Abstract

This document provides a detailed protocol for the <sup>13</sup>C Nuclear Magnetic Resonance (NMR) analysis of **7-oxo-7-(3-phenoxyphenyl)heptanoic acid**. This compound is of interest in medicinal chemistry and drug development, and its structural elucidation is crucial for understanding its activity. This application note presents predicted <sup>13</sup>C NMR data and a comprehensive experimental protocol for acquiring and analyzing the spectrum.

## Introduction

**7-oxo-7-(3-phenoxyphenyl)heptanoic acid** is a molecule that combines the structural features of a long-chain carboxylic acid, a ketone, and a phenoxy-substituted benzene ring. <sup>13</sup>C NMR spectroscopy is a powerful analytical technique for determining the carbon framework of organic molecules. By analyzing the chemical shifts of each carbon atom, researchers can confirm the structure of the synthesized compound, assess its purity, and gain insights into its electronic environment. This note provides a predicted <sup>13</sup>C NMR spectrum and a standardized protocol to guide researchers in their analysis.

## Predicted <sup>13</sup>C NMR Data

Due to the absence of publicly available experimental  $^{13}\text{C}$  NMR data for **7-oxo-7-(3-phenoxyphenyl)heptanoic acid**, the following chemical shifts have been predicted using computational methods and validated by comparison with experimental data of structurally related compounds such as 3-phenoxybenzoic acid, 2-heptanone, and heptanoic acid.

Carbon Atom Number	Predicted Chemical Shift (ppm)	Estimated Chemical Shift Range (ppm)	Notes
1	178.9	175-180	Carboxylic acid carbonyl carbon.
2	33.5	33-36	Methylene carbon alpha to the carboxylic acid.
3	24.5	24-26	Methylene carbon.
4	28.6	28-30	Methylene carbon.
5	23.4	23-25	Methylene carbon.
6	37.8	37-40	Methylene carbon alpha to the ketone.
7	199.5	198-202	Ketone carbonyl carbon.
1'	137.9	137-139	Aromatic carbon attached to the carbonyl group.
2'	122.9	122-124	Aromatic CH carbon.
3'	157.2	156-158	Aromatic carbon attached to the ether oxygen.
4'	118.0	117-119	Aromatic CH carbon.
5'	129.9	129-131	Aromatic CH carbon.
6'	124.7	124-126	Aromatic CH carbon.
1''	156.9	156-158	Aromatic carbon attached to the ether oxygen.
2'', 6''	119.5	119-121	Aromatic CH carbons.

3", 5"	130.2	129-131	Aromatic CH carbons.
4"	124.3	123-125	Aromatic CH carbon.

## Experimental Protocol

This protocol outlines the steps for preparing a sample of **7-oxo-7-(3-phenoxyphenyl)heptanoic acid** and acquiring a  $^{13}\text{C}$  NMR spectrum.

### 1. Sample Preparation

- Materials:
  - 7-oxo-7-(3-phenoxyphenyl)heptanoic acid** (15-25 mg)
  - Deuterated chloroform ( $\text{CDCl}_3$ ) or deuterated dimethyl sulfoxide ( $\text{DMSO-d}_6$ ) (0.6-0.8 mL)
  - 5 mm NMR tube
  - Pipette
  - Vortex mixer
- Procedure:
  - Weigh 15-25 mg of **7-oxo-7-(3-phenoxyphenyl)heptanoic acid** and transfer it to a clean, dry 5 mm NMR tube.
  - Add approximately 0.6-0.8 mL of the chosen deuterated solvent ( $\text{CDCl}_3$  is a common choice for non-polar to moderately polar compounds, while  $\text{DMSO-d}_6$  is suitable for more polar compounds).
  - Securely cap the NMR tube and vortex the sample until the solid is completely dissolved. If necessary, gentle warming in a water bath can aid dissolution.
  - Visually inspect the solution to ensure it is clear and free of any particulate matter.

### 2. NMR Data Acquisition

- Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Typical Parameters for  $^{13}\text{C}$  NMR:
  - Pulse Program: A standard proton-decoupled  $^{13}\text{C}$  experiment (e.g., zgpg30 on Bruker instruments).
  - Solvent:  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$
  - Temperature: 298 K (25 °C)
  - Spectral Width: 0 to 220 ppm
  - Acquisition Time: 1-2 seconds
  - Relaxation Delay (d1): 2-5 seconds (a longer delay may be necessary for quaternary carbons)
  - Number of Scans: 1024 to 4096 scans (or more, depending on the sample concentration)
  - Proton Decoupling: Broadband proton decoupling during acquisition.

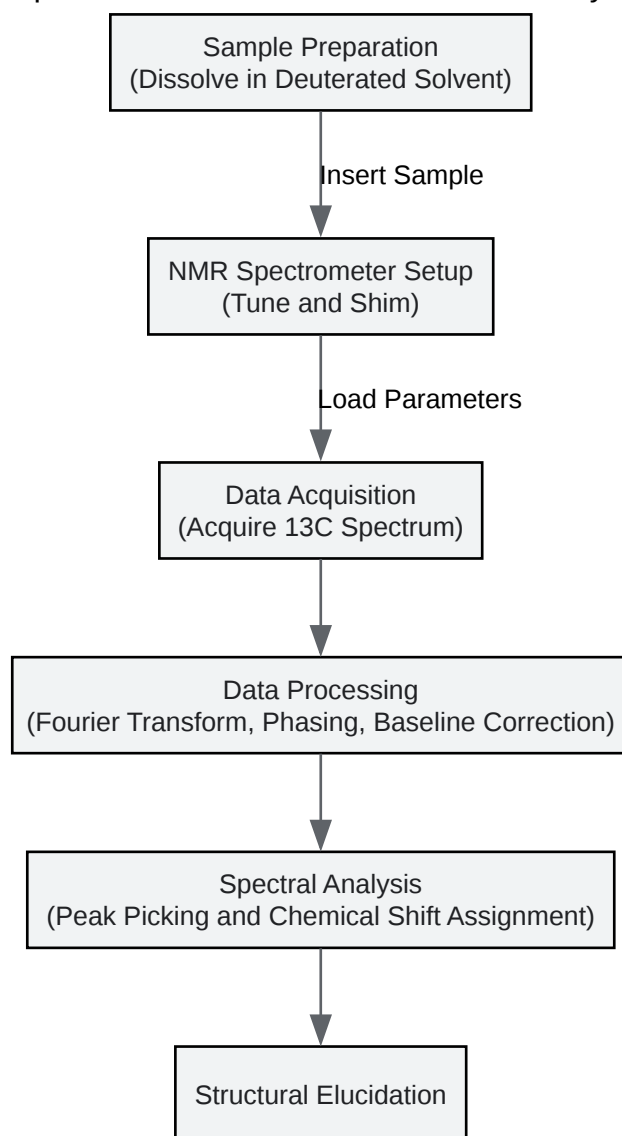
### 3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Calibrate the chemical shift scale by setting the solvent peak to its known value (e.g.,  $\text{CDCl}_3$  at 77.16 ppm or  $\text{DMSO-d}_6$  at 39.52 ppm).
- Integrate the peaks if desired (note that in standard proton-decoupled  $^{13}\text{C}$  NMR, peak intensities are not always directly proportional to the number of carbons).
- Assign the peaks to the corresponding carbon atoms in the molecule based on the predicted data and general knowledge of  $^{13}\text{C}$  NMR chemical shifts.

## Visualizations

The following diagrams illustrate the molecular structure with numbered carbons and the general workflow for  $^{13}\text{C}$  NMR analysis.

#### Experimental Workflow for $^{13}\text{C}$ NMR Analysis



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